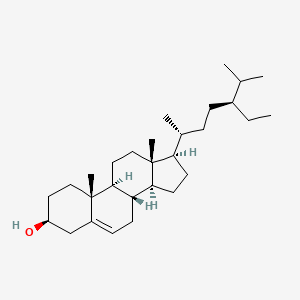
Clionasterol
Vue d'ensemble
Description
Clionasterol, also known as gamma-sitosterol or harzol, belongs to the class of organic compounds known as stigmastanes and derivatives. These are sterol lipids with a structure based on the stigmastane skeleton, which consists of a cholestane moiety bearing an ethyl group at the carbon atom C24. Thus, this compound is considered to be a sterol lipid molecule. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. This compound has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm. This compound can be biosynthesized from poriferastane.
This compound is a member of the class of phytosterols that is poriferast-5-ene carrying a beta-hydroxy substituent at position 3. It has a role as a plant metabolite and a marine metabolite. It is a 3beta-sterol, a member of phytosterols and a 3beta-hydroxy-Delta(5)-steroid. It derives from a hydride of a poriferastane.
Applications De Recherche Scientifique
Pharmacological Applications
1.1 Anticomplementary Activity
Clionasterol has been identified as a potent inhibitor of the classical pathway of the human complement system, with an IC50 value of 4.1 µM, making it ten times more active than β-sitosterol. This property suggests potential therapeutic applications in conditions where modulation of the complement system is beneficial, such as autoimmune diseases and inflammatory disorders. Mechanistic studies indicate that this compound interferes with complement component C1, which is critical in the activation of the complement cascade .
1.2 Antioxidant Properties
Recent studies have highlighted the antioxidant capabilities of this compound-rich fractions derived from Caulerpa racemosa. These fractions demonstrated protective effects against oxidative stress-induced damage in human keratinocytes and zebrafish models. The this compound-rich hexane fraction significantly reduced reactive oxygen species levels and apoptosis markers in cells exposed to particulate matter (PM), indicating its potential use in skin protection and anti-aging formulations .
Dermatological Applications
2.1 Skin Protection Against Environmental Stressors
The protective effects of this compound against PM-induced skin damage suggest its utility in dermatological products aimed at combating environmental stressors. In vitro studies showed that this compound could downregulate apoptotic signaling pathways and enhance cell survival under oxidative stress conditions . This positions this compound as a candidate for inclusion in skincare formulations targeting pollution-related skin issues.
Biochemical Research
3.1 Modulation of Vascular Endothelial Function
This compound has been associated with enhancing plasminogen-activating factor formation in vascular endothelial cells, which may have implications for cardiovascular health. This activity could contribute to improved blood flow and reduced thrombotic events, suggesting potential applications in cardiovascular therapies .
Toxicological Studies
4.1 Safety Profile Assessment
Toxicological evaluations have indicated that this compound exhibits low toxicity levels, showing no significant adverse effects on mosquito larvae or brine shrimp at elevated concentrations. This safety profile is crucial for its consideration in pharmaceutical and cosmetic applications .
Summary Table of this compound Applications
Case Studies
Case Study 1: Complement Inhibition
In a study evaluating various sterols, this compound was found to significantly inhibit the classical pathway of the complement system, demonstrating its potential as a therapeutic agent for conditions characterized by excessive complement activation .
Case Study 2: Skin Protection
Research involving the this compound-rich fraction from Caulerpa racemosa demonstrated its efficacy in protecting human keratinocytes from PM-induced oxidative stress. The study revealed that treatment with this fraction reduced apoptotic body formation and reactive oxygen species levels in a dose-dependent manner .
Propriétés
Numéro CAS |
83-47-6 |
|---|---|
Formule moléculaire |
C29H50O |
Poids moléculaire |
414.7 g/mol |
Nom IUPAC |
(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5S)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H50O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10,19-21,23-27,30H,7-9,11-18H2,1-6H3/t20-,21+,23+,24+,25-,26+,27+,28+,29-/m1/s1 |
Clé InChI |
KZJWDPNRJALLNS-FBZNIEFRSA-N |
SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C |
SMILES isomérique |
CC[C@@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C |
SMILES canonique |
CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C |
melting_point |
147°C |
Key on ui other cas no. |
83-47-6 |
Description physique |
Solid |
Synonymes |
24-ethylcholest-5-en-3 beta-ol 24-ethylcholesterol 3beta-sitosterol 3beta-stigmast-5-en-3-ol beta-sitosterol clionasterol gamma-sitosterol Harzol sitosterol sitosterol, (3beta)-isomer sitosterol, (3beta,24xi)-isomer sitosterol, 26-(14)C-labeled stigmast-5-en-3-ol, (3beta,24S)- |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














